molecular formula C7H5NaO5 B1592791 Sodium;furan-2,5-dione;prop-2-enoate CAS No. 52255-49-9

Sodium;furan-2,5-dione;prop-2-enoate

Cat. No.: B1592791
CAS No.: 52255-49-9
M. Wt: 192.1 g/mol
InChI Key: LDLISKWWEPKHAT-UHFFFAOYSA-M
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Description

Historical Trajectories and Foundational Concepts in Anhydride-Carboxylic Acid Copolymerization

The study of copolymerizing maleic anhydride (B1165640) with other monomers, such as styrene (B11656), has been a subject of scientific inquiry for a considerable period due to the strong tendency of these systems to form alternating copolymers. tue.nl The copolymerization of maleic anhydride with acrylic monomers, however, presented unique challenges. Early methodologies for creating copolymers of maleic compounds often involved polymerization in organic solvents. tue.nl

A foundational concept in this field is free-radical polymerization, a primary method used to synthesize these copolymers. researchgate.netnih.gov This process involves the use of an initiator to create free radicals that propagate through the monomer mixture. nih.gov A key characteristic of maleic anhydride is its low reactivity in homopolymerization under typical radical conditions, making copolymerization with an electron-donating monomer an effective strategy. researchgate.net The development of aqueous solution polymerization represented a significant advancement, allowing for the synthesis of water-soluble copolymers by polymerizing maleic acid (formed from the hydrolysis of maleic anhydride in water) and acrylic acid directly in an aqueous medium. researchgate.net

Further refinements in polymerization techniques have emerged, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT). google.comitu.edu.tr The RAFT process allows for the synthesis of copolymers with controlled molecular weights and narrower molecular weight distributions (1.3-3.0), which is crucial for tailoring the polymer for specific applications such as dispersants or scale inhibitors. google.com The mechanism involves a chain transfer agent that reversibly caps (B75204) the growing polymer chains, allowing for more uniform growth. google.com These historical developments have paved the way for the creation of well-defined copolymers with tunable properties. lew.rotandfonline.com

The Academic Significance of Furan-2,5-dione/Prop-2-enoate (Maleic Anhydride/Acrylic Acid) Derivatives, Including Sodium-Neutralized Forms, in Polymer Research

The academic interest in poly(maleic anhydride-co-acrylic acid) and its derivatives stems from their versatile chemical nature and wide range of properties. The presence of both anhydride and carboxylic acid groups along the polymer backbone makes these copolymers highly functional. The anhydride groups are reactive and can be opened to form amide or ester linkages, allowing for further chemical modification and conjugation with other molecules. lew.romdpi.com Upon hydrolysis, the anhydride units convert to dicarboxylic acids, rendering the copolymer an anionic polyelectrolyte with high charge density. google.comlew.ro

The sodium-neutralized form, poly(acrylic acid-co-maleic acid) sodium salt, is particularly significant. bibliotekanauki.plicm.edu.pl Neutralization with an alkali like sodium hydroxide (B78521) transforms the acidic copolymer into a water-soluble polyelectrolyte. google.com This form exhibits excellent properties as a dispersant, chelating agent, and scale inhibitor. researchgate.netresearchgate.net Its ability to sequester metal ions like calcium and magnesium makes it highly effective in water treatment and as an additive in detergents. researchgate.net

Research has demonstrated the copolymer's utility in various fields. It is investigated for its ability to modify the surface properties of materials, enhancing adhesion and wettability in coatings and composites. coacechem.com In materials science, these copolymers are used to create hydrogels with pH and ionic-strength responsiveness. bibliotekanauki.pl The carboxyl groups provide pH sensitivity, causing the hydrogel to swell or shrink in response to changes in the surrounding pH. researchgate.net Furthermore, the biocompatibility and water solubility of these copolymers have made them attractive candidates for biomedical applications, where they are studied as potential carriers for drug delivery systems. lew.romdpi.comresearchgate.net

The table below summarizes key synthesis parameters and resulting properties from a study on aqueous solution polymerization, highlighting the tunability of the copolymer.

Table 1: Synthesis Parameters and Properties of Poly(Maleic Anhydride-co-Acrylic Acid)

Parameter Value Reference
Monomer Ratio (Maleic Anhydride:Acrylic Acid) 1:2 (by weight) researchgate.net
Initiator (Sodium Persulfate) 4.0% (of total monomer weight) researchgate.net
Reducer (Sodium Hydrosulfite) 1.9% (of total monomer weight) researchgate.net
Polymerization Temperature 90°C researchgate.net
Reaction Time 1 hour researchgate.net
Product Appearance Transparent, low-viscosity liquid researchgate.net
Chelating Power (mg CaCO₃/g) 518 researchgate.net

Scope and Academic Relevance of Current Research Paradigms

Current research on poly(maleic anhydride-co-acrylic acid) systems continues to expand their functional applications and improve their synthesis. A major focus is on developing more sustainable and controlled polymerization methods. For instance, techniques like RAFT polymerization are being refined for aqueous systems to produce copolymers with precisely defined molecular weights (ranging from 2,000 to 23,000 g/mol ) and low dispersity, which is critical for high-performance applications. google.com

Another significant research area is the development of advanced functional materials. Scientists are creating novel supramolecular hydrogels by grafting terpyridine motifs onto the copolymer backbone. mdpi.com These hydrogels exhibit reversible solution-gel transitions and can be cross-linked through metal-ion coordination, opening doors for smart materials and sensors. mdpi.com The synthesis of these gelator polymers involves reacting the anhydride units with an amino-functionalized terpyridine. mdpi.com

Furthermore, these copolymers are being explored as components in hybrid materials and nanocomposites. Studies have investigated the intercalation of the sodium salt of poly(acrylic acid-co-maleic acid) into montmorillonite (B579905) clay layers. bibliotekanauki.plicm.edu.pl This modification, which can be achieved without prior organophilization of the clay, increases the interlayer distance and enhances the ion-exchange capacity of the montmorillonite, suggesting potential applications in areas like advanced binding materials. bibliotekanauki.plicm.edu.pl Research also focuses on using these copolymers to modify other polymers, such as polylactic acid (PLA), to improve properties like thermal stability and mechanical strength for biocomposite applications. researchgate.net The grafting of maleic anhydride onto polymer chains enhances compatibility between different polymer phases. nih.gov

The table below presents findings from a study on the thermal properties of the sodium salt of the copolymer, which is crucial for its application as a binder in high-temperature processes.

Table 2: Thermal Analysis Data for Sodium Salt of Poly(Maleic Acid-co-Acrylic Acid)

Analysis Method Temperature Range (°C) Observation Reference
DTG, TG, DSC -100 to 1000 Total degradation process begins at approximately 400°C. researchgate.net
TG-MS 300 to 400 Fragmentation of polymer chains occurs, forming small molecules like H₂O and CO₂ (molecular weight: 15-55). researchgate.net

This ongoing research underscores the continued academic relevance of Sodium;furan-2,5-dione;prop-2-enoate systems, driven by their adaptability and potential to address challenges in materials science, environmental applications, and beyond.

Properties

IUPAC Name

sodium;furan-2,5-dione;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H4O2.Na/c5-3-1-2-4(6)7-3;1-2-3(4)5;/h1-2H;2H,1H2,(H,4,5);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLISKWWEPKHAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C1=CC(=O)OC1=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52255-49-9
Record name 2-Propenoic acid, polymer with 2,5-furandione, sodium salt
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Record name 2-Propenoic acid, polymer with 2,5-furandione, sodium salt
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Advanced Synthetic Methodologies and Polymerization Mechanisms for Poly Maleic Anhydride Co Acrylic Acid

Controlled Radical Polymerization Strategies for Poly(Maleic Anhydride-co-Acrylic Acid) Architectures

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu These methods offer precise control over the polymerization process, a significant advantage over conventional free radical polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applied to Furan-2,5-dione/Prop-2-enoate Systems

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be adapted for the synthesis of poly(maleic anhydride-co-acrylic acid) in an aqueous phase. google.compatsnap.com This technique utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization, allowing for the synthesis of copolymers with controlled molecular weights and low polydispersity. google.compatsnap.com The process generally involves dissolving maleic anhydride (B1165640) and a RAFT reagent in water, followed by heating and the gradual addition of acrylic acid and a peroxide initiator. patsnap.com The reaction temperature is typically maintained between 70 and 90°C. google.compatsnap.com After the monomer addition, the reaction is held at temperature for a period to ensure high monomer conversion. patsnap.com Finally, the pH is adjusted to 7 with an alkali such as sodium hydroxide (B78521) to yield the sodium salt of the copolymer. google.com

The choice of RAFT agent and initiator, as well as their concentrations, significantly impacts the resulting polymer characteristics. For instance, the use of 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) as a RAFT agent has been shown to influence the yield of soluble branched polymers, with the yield increasing proportionally to the square of the RAFT agent concentration. mdpi.com

Table 1: Exemplary Conditions and Results for RAFT Polymerization of Acrylic Acid and Maleic Anhydride

Parameter Example 1 Example 2 Example 3
Maleic Anhydride (g)13.319.213.3
RAFT Reagent (g)8.6 (bis(carboxymethyl)trithiocarbonate)2.86 (bis(carboxymethyl)trithiocarbonate)5.85 (bis(carboxymethyl)trithiocarbonate)
Acrylic Acid (g)133123.8133
Initiator26g of 19% Sodium Persulfate43g of 33% Potassium Persulfate33g of 22% Ammonium (B1175870) Persulfate
Temperature (°C)708070
Curing Time (min)60180120
Weight-Average Molecular Weight ( g/mol )20001100023000
Molecular Weight Distribution1.31.92.3
Data sourced from a patent on RAFT synthesis of acrylic acid-maleic anhydride copolymer. google.compatsnap.com

Atom Transfer Radical Polymerization (ATRP) of Maleic Anhydride and Acrylic Acid Monomers

Atom Transfer Radical Polymerization (ATRP) is another prominent CRP method that enables the synthesis of well-defined polymers. cmu.eduspringernature.com ATRP of acidic monomers like acrylic acid can be challenging due to side reactions such as lactonization. nih.gov However, by carefully controlling the reaction conditions, particularly pH, successful polymerization can be achieved. nih.gov The synthesis of hyperbranched poly(acrylic acid) via ATRP has been reported, which can then be further functionalized. pocketdentistry.com

While direct ATRP of maleic anhydride with acrylic acid is less commonly detailed, the principles of ATRP suggest that with a suitable initiator (e.g., an alkyl halide) and a catalyst complex (e.g., a copper halide with a ligand), a controlled copolymerization could be achieved. cmu.eduresearchgate.net The synthesis of copolymers of maleic anhydride with other monomers like methyl methacrylate (B99206) has been successfully performed using free radical polymerization, indicating the potential for adaptation to controlled techniques like ATRP. ajchem-a.com The synthesis of poly(meth)acrylamides has been achieved via ATRP with a methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl) amine initiating system, yielding polymers with low polydispersity. cmu.edu

Nitroxide-Mediated Polymerization (NMP) for Precisely Controlled Copolymerization

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization of vinyl monomers. While specific examples of NMP applied directly to the copolymerization of maleic anhydride and acrylic acid are not extensively documented in the provided search results, the general applicability of NMP to acrylic monomers suggests its potential in this system. The technique allows for the synthesis of well-defined polymers and block copolymers. cmu.edu

Classical Solution, Bulk, and Emulsion Copolymerization Techniques and Their Mechanistic Insights

Conventional free radical polymerization methods, including solution, bulk, and emulsion techniques, are widely employed for the industrial production of poly(maleic anhydride-co-acrylic acid). google.comresearchgate.net

Solution polymerization is a common method where the monomers and initiator are dissolved in a suitable solvent. google.com Water is a frequently used solvent for the copolymerization of acrylic acid and maleic anhydride, leading to an aqueous solution of the copolymer. academax.comresearchgate.net The reaction is typically initiated by a water-soluble initiator like ammonium persulfate or hydrogen peroxide at elevated temperatures. google.comacademax.com A semi-batch process, where monomers and initiator are fed into the reactor over time, can be used to control the reaction and improve the conversion of maleic anhydride. academax.comglobethesis.com

Bulk polymerization is carried out with only the monomers and an initiator, without any solvent. researchgate.net This method can lead to high reaction rates and high molecular weight polymers, but viscosity control can be a challenge.

Emulsion polymerization involves dispersing the monomers in an aqueous medium with the aid of a surfactant. This technique is particularly useful for producing high molecular weight polymers at a fast polymerization rate while maintaining good heat transfer and low viscosity. The copolymerization of maleic anhydride and acrylic acid can be carried out in an emulsion system to produce stable latexes. google.com

Influence of Initiator Systems and Reaction Conditions on Polymerization Kinetics and Selectivity

The choice of initiator and reaction conditions plays a critical role in the kinetics of the copolymerization of maleic anhydride and acrylic acid, as well as the properties of the resulting copolymer. google.comacademax.com

Initiator Systems: Peroxide initiators such as ammonium persulfate, potassium persulfate, sodium persulfate, and hydrogen peroxide are commonly used for the aqueous solution polymerization of acrylic acid and maleic anhydride. patsnap.comgoogle.comacademax.comresearchgate.net The concentration of the initiator affects the molecular weight of the polymer; a higher initiator concentration generally leads to a lower molecular weight. nih.gov Redox initiator systems, such as persulfate-bisulfite, can also be employed to initiate polymerization at lower temperatures. google.comresearchgate.net

Reaction Conditions:

Temperature: The reaction temperature significantly influences the rate of polymerization. google.com Higher temperatures lead to a faster reaction rate but can also affect the molecular weight and potentially lead to side reactions. google.comglobethesis.com Typical temperatures for aqueous solution polymerization range from 70°C to 120°C. patsnap.comgoogle.comacademax.com

Monomer Feed Rate: In semi-batch polymerization, the rate at which the monomers are added to the reactor can impact the copolymer composition and the conversion of less reactive monomers like maleic anhydride. academax.comglobethesis.com

pH: The pH of the reaction medium can influence the reactivity of the monomers. globethesis.com Neutralization of the acrylic acid monomer before polymerization can increase the grafting efficiency of maleic anhydride. google.com

Table 2: Influence of Initiator and Temperature on Copolymer Viscosity

Acrylic Acid:Maleic Acid (Weight Ratio)Initiator (Ammonium Persulfate, % by weight)Reaction Temperature (°C)30% Solids Solution Viscosity (cps at 25°C)
Not Specified0.61702,904
Not SpecifiedNot Specified80Lower than at 70°C
80:202.52Not Specified100
Data adapted from a patent on copolymers of maleic acid and acrylic acid. google.com

Theoretical and Experimental Investigation of Monomer Reactivity Ratios and Copolymerization Parameters

The significant difference in the reactivity ratios of acrylic acid and maleic anhydride is a crucial factor in their copolymerization. globethesis.com Maleic anhydride has low reactivity and is difficult to polymerize on its own. globethesis.com Acrylic acid, on the other hand, is much more reactive. This disparity leads to challenges in achieving high conversion of maleic anhydride and can result in the accumulation of unreacted maleic acid and the formation of byproducts like malic acid and fumaric acid. globethesis.com

The copolymerization of styrene (B11656) and maleic anhydride has been studied to understand the influence of the penultimate unit on the reaction, a concept that is also relevant to the acrylic acid/maleic anhydride system. tue.nl The "bootstrap model" has been proposed to explain how the growing polymer radical can influence its own environment, affecting the apparent reactivity ratios. tue.nl

Kinetic models have been developed to better understand and predict the behavior of the semi-batch aqueous solution copolymerization of acrylic acid and maleic anhydride. academax.comglobethesis.com These models show that a low ratio of maleic anhydride in the monomer feed, a long semi-batch feeding time, and a high amount of initiator are effective in increasing the conversion of maleic anhydride and reducing byproduct formation. globethesis.com Neutralizing the monomer solution can also alter the reactivity ratios, leading to increased maleic anhydride conversion. globethesis.com

Stereochemical Control and Regioselectivity in Poly(Maleic Anhydride-co-Acrylic Acid) Synthesis

The precise arrangement of monomer units within a polymer chain, encompassing both stereochemistry and regioselectivity, profoundly influences the macroscopic properties of the resulting material. In the synthesis of poly(maleic anhydride-co-acrylic acid), the control over these structural features is a key area of research, aiming to tailor the copolymer for specific applications. While extensive research has been conducted on the stereocontrol of homopolymers like poly(acrylic acid), detailed studies specifically focusing on the maleic anhydride-acrylic acid copolymer are less common. However, principles from general polymerization chemistry and studies on similar copolymers provide valuable insights.

The stereochemistry of the poly(maleic anhydride-co-acrylic acid) backbone refers to the relative spatial orientation of the substituent groups (carboxyl groups from acrylic acid and the anhydride ring from maleic anhydride) along the polymer chain. The primary tacticities are isotactic (substituents on the same side of the polymer chain), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents). The control over tacticity in free-radical polymerization, the most common method for synthesizing this copolymer, is generally challenging. researchgate.netresearchgate.net The resulting polymer is often atactic or has a slight syndiotactic preference due to the steric hindrance of the bulky substituent groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the tacticity of polymers. acs.orgmeasurlabs.com For poly(acrylic acid), for instance, the chemical shifts of the methine and methylene (B1212753) protons in ¹H NMR and the carboxyl carbon in ¹³C NMR are sensitive to the stereochemical environment (dyads and triads), allowing for the quantification of isotactic, syndiotactic, and atactic sequences. acs.orgsid.ir Similar analytical approaches can be applied to poly(maleic anhydride-co-acrylic acid) to elucidate its microstructure.

Regioselectivity in the copolymerization of maleic anhydride and acrylic acid pertains to the sequence of monomer unit incorporation into the growing polymer chain. The arrangement can be alternating, random, block, or graft. The relative reactivities of the monomers, described by their reactivity ratios (r₁ and r₂), are crucial in determining this sequence. For the maleic anhydride (M₁) and acrylic acid (M₂) system, the reactivity ratios dictate the probability of a growing chain ending in one monomer adding another molecule of the same monomer versus the other monomer.

In many cases of copolymerization involving maleic anhydride and a vinyl monomer, there is a strong tendency towards alternation, where the copolymer consists of a nearly 1:1 sequence of the two monomers. This is often attributed to the formation of a charge-transfer complex between the electron-acceptor maleic anhydride and the electron-donor comonomer. While acrylic acid is not a strong electron donor, the potential for such interactions, along with the individual monomer reactivities, will govern the final monomer sequence distribution.

Advanced polymerization techniques, such as controlled radical polymerization (CRP), offer greater control over both molecular weight and architecture, which can indirectly influence stereochemistry and regioselectivity. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed for the synthesis of copolymers containing maleic anhydride or acrylic acid, leading to polymers with narrower molecular weight distributions. researchgate.netresearchgate.net A Chinese patent discloses a method for synthesizing acrylic acid-maleic anhydride copolymer using RAFT, achieving a weight-average molecular weight of 2000-23000 and a molecular weight distribution of 1.3-3.0. google.com While the primary focus of this patent is on controlling molecular weight, the controlled nature of RAFT polymerization could potentially offer a pathway to influence the stereochemical and regioselective placement of the monomer units.

The synthesis conditions, including the choice of initiator, solvent, and temperature, can also impact the stereochemistry and regioselectivity. For instance, the solvent can influence the conformation of the propagating radical and the monomer, thereby affecting the stereochemical outcome of the addition step. researchgate.net Temperature can affect the rates of competing propagation reactions, which in turn can alter both tacticity and monomer sequence distribution.

Detailed research findings on the specific effects of these parameters on the microstructure of poly(maleic anhydride-co-acrylic acid) are necessary to fully understand and control the synthesis of this copolymer for advanced applications.

Research Findings on the Microstructure of Related Copolymers

While specific data for poly(maleic anhydride-co-acrylic acid) is limited in publicly available literature, studies on copolymers of maleic anhydride with other monomers provide a framework for understanding the factors that influence stereochemistry and regioselectivity.

Copolymer SystemPolymerization MethodKey Findings on MicrostructureReference
Styrene-Maleic AnhydrideFree RadicalStrong tendency towards alternating copolymerization. The microstructure is influenced by solvent effects, which can be explained by the "bootstrap effect" where the monomer partitioning at the radical chain end differs from the bulk monomer feed. researchgate.net
Glycidyl Methacrylate-Maleic AnhydrideFree RadicalResulting copolymer has a tendency toward alternation with an azeotropic point. Monomer reactivity ratios were determined, and dyad monomer sequence fractions were calculated from NMR data. researchgate.net
Acrylonitrile-Maleic AnhydrideRadical CopolymerizationThe composition and molar mass of the copolymer are affected by synthesis conditions like solvent and monomer ratio. Different analytical methods, including NMR, were used to determine the copolymer composition. researchgate.net
Acrylonitrile-AcrylamideControlled RadicalThe monomer sequence distribution (random, gradient, block-gradient) was controlled by using batch/semibatch polymerization. The stereochemistry (iso-/syndiotactic placements) was found to be important in understanding the cyclization behavior of the copolymer. mdpi.com

These studies highlight the importance of the polymerization method and reaction conditions in determining the final microstructure of the copolymer. The use of advanced analytical techniques like 2D NMR is crucial for a detailed understanding of the triad (B1167595) and even higher-order sequences of monomer units. bham.ac.uk

Elucidation of Molecular Architecture and Advanced Characterization Methodologies for Poly Maleic Anhydride Co Acrylic Acid

Advanced Spectroscopic Techniques for Structural Analysis and Microstructure Determination

Spectroscopic methods are indispensable for probing the molecular structure of poly(maleic anhydride-co-acrylic acid). These techniques provide detailed information about the monomer sequence, functional groups, and electronic transitions within the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence Distribution and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the microstructure of copolymers, including the sequence distribution of monomer units. iupac.org Both ¹H and ¹³C NMR are utilized to analyze poly(maleic anhydride-co-acrylic acid).

¹H NMR spectra can be used to determine the molar composition of the copolymers. ajchem-a.com However, in some cases, the overlapping signals of the maleic protons can make precise composition estimation challenging. lew.ro

¹³C NMR spectroscopy offers detailed insights into the triad (B1167595) sequence distribution of the copolymer. kpi.ua The chemical shifts of the carbonyl carbons and the carbons in the polymer backbone are sensitive to the neighboring monomer units. researchgate.netmst.edu For instance, in maleic anhydride-styrene copolymers, the quaternary aromatic carbon of the styrene (B11656) unit is sensitive to the triad sequence distribution, allowing for the differentiation of alternating and non-alternating sequences. kpi.ua In copolymers of maleic anhydride (B1165640) and acrylic acid, the chemical shifts of the carbonyl carbons of both maleic anhydride and acrylic acid units provide information on their arrangement along the polymer chain. researchgate.net Specifically, the carbonyl carbons of maleic anhydride typically appear at distinct chemical shifts from those of the acrylic acid units. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the complex couplings between protons and carbons, providing a more complete picture of the copolymer's microstructure. iupac.org

A representative ¹³C NMR spectrum of poly(maleic anhydride-alt-acrylic acid) (MAAA) shows characteristic peaks for the different carbon atoms. The carbons of the -CH groups from both maleic anhydride and acrylic acid units produce signals around 66.79 ppm. The -C-C- carbons of the maleic anhydride are observed at approximately 130.56 ppm, while the carbonyl (C=O) carbons of the maleic anhydride appear at 167.20 ppm. The -CH₂ group of acrylic acid gives a peak at about 22.53 ppm, and a peak around 14.44 ppm is attributed to the -CH₃ group of acrylic acid. researchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shifts for Poly(maleic anhydride-alt-acrylic acid)

Functional Group Chemical Shift (ppm)
-CH (Maleic Anhydride & Acrylic Acid) ~66.79
-C-C- (Maleic Anhydride) ~130.56
C=O (Maleic Anhydride) ~167.20
-CH₂ (Acrylic Acid) ~22.53
-CH₃ (Acrylic Acid) ~14.44

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Anhydride Ring-Opening Monitoring

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vital for identifying functional groups and monitoring chemical reactions such as the ring-opening of the maleic anhydride units. researchgate.netzbaqchem.com

FTIR spectroscopy is particularly effective for identifying the characteristic functional groups in poly(maleic anhydride-co-acrylic acid). zbaqchem.com The strong absorption bands of the carbonyl group (C=O) in the anhydride ring are typically observed in the range of 1770-1820 cm⁻¹. zbaqchem.com The hydrolysis of the anhydride ring to form two carboxylic acid groups can be monitored by the appearance of a broad absorption band for the O-H stretch of the carboxylic acid and a shift in the carbonyl absorption. itu.edu.tr The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) in the sodium salt form of the copolymer also give rise to characteristic peaks. itu.edu.tr

Table 2: Key FTIR Absorption Bands for Poly(maleic anhydride-co-acrylic acid) and its Derivatives

Functional Group Wavenumber (cm⁻¹)
Anhydride C=O Stretch 1770 - 1820
Carboxylic Acid C=O Stretch ~1700 - 1725
Carboxylate (COO⁻) Asymmetric Stretch ~1545 - 1631
C=C Double Bond Stretch (Maleic Anhydride) 1630 - 1680

Source: zbaqchem.comitu.edu.tr

Raman spectroscopy complements FTIR and is particularly useful for studying aqueous solutions and for online monitoring of polymerization reactions. p-am.ir It can provide information on the distribution of chemical moieties within the copolymer. researchgate.net

The process of anhydride ring-opening is a critical aspect of the copolymer's chemistry, often occurring in the presence of water. nih.gov FTIR is an excellent technique for tracking this process. The decrease in the intensity of the anhydride carbonyl peaks and the corresponding increase in the intensity of the carboxylic acid carbonyl peak provide a quantitative measure of the ring-opening reaction. nih.govnih.govresearchgate.net This monitoring is crucial for understanding the polymer's behavior in aqueous environments and for controlling its properties during synthesis and application. nih.govacs.orgrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study chromophores within the polymer and to investigate the formation of complexes with other molecules or ions. researchgate.netbibliotekanauki.pl While the basic polymer structure of poly(maleic anhydride-co-acrylic acid) does not have strong chromophores in the visible region, it can form complexes with metal ions, which can be studied using UV-Vis spectroscopy. researchgate.net The formation of these complexes can lead to shifts in the UV-Vis absorption spectrum, providing information about the binding and coordination between the polymer and the metal ions. researchgate.net This is particularly relevant for applications where the polymer interacts with metal ions, such as in scale inhibition. researchgate.net

Chromatographic Techniques for Molecular Weight Distribution and Compositional Heterogeneity Assessment

Chromatographic techniques are essential for determining the molecular weight and its distribution, as well as for assessing the compositional heterogeneity of the copolymer. lew.roresearchgate.net

Size Exclusion Chromatography (SEC) with Multiple Detectors for Polymer Solution Behavior

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution (MWD) of polymers. google.comgoogle.com By using a combination of detectors, such as a refractive index (RI) detector, a UV detector, and a light scattering detector, a comprehensive understanding of the polymer's solution behavior can be obtained. itu.edu.tr The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are key parameters obtained from SEC analysis. google.comgoogle.com These parameters are crucial as they significantly influence the performance of the copolymer in its various applications. itu.edu.tr

High-Performance Liquid Chromatography (HPLC) for Oligomer and Monomer Residual Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the analysis of oligomers and the quantification of residual monomers in the final polymer product. measurlabs.comusm.my The presence of unreacted monomers can affect the properties and safety of the polymer, making their quantification essential. p-am.irmeasurlabs.com HPLC methods, often using a C18 column and a UV detector, can effectively separate and quantify residual acrylic acid and maleic anhydride monomers. p-am.irusm.myresearchgate.netwaters.com This analysis is a critical part of quality control in the production of poly(maleic anhydride-co-acrylic acid). p-am.ir

Table 3: Typical HPLC Conditions for Residual Monomer Analysis

Parameter Condition
Column C18
Mobile Phase Water/Acetonitrile or Water/Phosphoric Acid/Acetonitrile
Detector UV (e.g., 210 nm)

Source: itu.edu.trp-am.ir

Advanced Microscopy for Morphological Investigation of Polymeric Nanostructures and Films

Microscopy techniques are indispensable for visualizing the surface and bulk morphology of polymeric materials, offering a window into the physical arrangement of polymer chains and their assemblies.

Atomic Force Microscopy (AFM) is a powerful tool for investigating the nanoscale surface topography and mechanical properties of polymers. While direct AFM studies on poly(maleic anhydride-co-acrylic acid) are not extensively documented in the reviewed literature, the application of AFM to similar polymers, such as poly(acrylic acid) (PAA), provides valuable insights into the potential of this technique. ubc.ca For instance, AFM has been used to stretch single PAA chains adsorbed on a substrate to measure their deformation under tension. ubc.ca This single-molecule force spectroscopy approach can elucidate the mechanical properties at the molecular level. ubc.ca Such studies can reveal the distribution of loops and tails of the adsorbed polymer chains, which is critical for understanding its function as a surface-active agent. ubc.ca

Hypothetically, for a film of poly(maleic anhydride-co-acrylic acid), AFM could be employed to:

Perform nanoindentation experiments to map local variations in hardness and elasticity.

Probe the adhesive forces between the AFM tip and the polymer surface, providing information about surface energy and localized chemical interactions.

These insights are crucial for applications where surface interactions play a key role, such as in coatings and as a dispersant.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are fundamental techniques for studying the morphology of polymers at the micro and nano-scale.

SEM provides detailed images of the surface of a material. For copolymers containing maleic anhydride, SEM has been used to characterize the surface morphology of membranes and composite materials. mdpi.comresearchgate.net For instance, in a study of poly(acrylonitrile-co-maleic acid) membranes, SEM was used to observe changes in the membrane surface after modification. researchgate.net In another study on poly(methyl methacrylate-co-maleic anhydride) composites, SEM images revealed a homogeneous and smooth surface, although with some aggregated molecular structures. mdpi.com

TEM allows for the visualization of the internal structure or bulk morphology of a material. For poly(methyl methacrylate-co-maleic anhydride), TEM images have shown a smooth and uniform internal structure. mdpi.com In the context of nanocomposites, TEM can confirm the dispersion of nanoparticles within the polymer matrix. researchgate.netnih.gov For example, in PSMA@Ag core-shell microspheres, TEM confirmed the uniform coating of silver nanoparticles on the surface of the polymer spheres. nih.gov

For poly(maleic anhydride-co-acrylic acid), these techniques would be invaluable for:

Assessing the particle size and shape of the copolymer in its solid form.

Investigating the microstructure of films and membranes to understand pore structure and uniformity.

Analyzing the dispersion of the copolymer when used as an additive in composite materials.

Table 1: Morphological Characterization of Maleic Anhydride Copolymers using SEM and TEM

Copolymer SystemMicroscopy TechniqueKey FindingsReference
Poly(acrylonitrile-co-maleic acid) membraneSEMCharacterization of surface chemical and morphological changes. researchgate.net
Poly(methyl methacrylate-co-maleic anhydride)SEMHomogeneous and smooth surface with some aggregated molecular structures. mdpi.com
Poly(methyl methacrylate-co-maleic anhydride)TEMSmooth and uniform internal structure. mdpi.com
Functional water-soluble maleic anhydride-acrylic acid copolymer/HNT nanocompositesTEMCharacterization of surface morphology. researchgate.net
Poly(styrene-co-maleic anhydride)@Ag core-shell microspheresSEM, TEMMonodisperse spheres with uniform coating of Ag nanoparticles. nih.gov

Rheological Characterization Methodologies for Polymer Solution and Melt Behavior

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for understanding their processability and performance in solution and melt states. The rheological behavior of poly(maleic anhydride-co-acrylic acid) solutions is particularly important for its applications as a dispersant and scale inhibitor. itu.edu.trresearchgate.net

The viscosity of a 50 wt. % aqueous solution of poly(acrylic acid-co-maleic acid) with an average molecular weight of 3,000 is reported to be 100 cP at 23 °C. sigmaaldrich.com The rheological behavior of copolymers containing maleic anhydride is known to be influenced by factors such as the maleic anhydride content. researchgate.net For instance, in blends of poly(styrene-co-maleic anhydride) (SMA) and poly(methyl methacrylate) (PMMA), the phase separation temperature was determined rheologically by observing changes in the elastic modulus and a peak in the loss tangent (tan δ) during temperature sweeps. researchgate.net

A detailed rheological study of poly(maleic anhydride-co-acrylic acid) solutions would likely involve measuring:

Viscosity as a function of shear rate: To determine if the solution is Newtonian, shear-thinning, or shear-thickening.

Viscoelastic properties (Storage Modulus G' and Loss Modulus G''): To understand the elastic and viscous response of the polymer solution under oscillatory shear. This is particularly relevant for understanding the stability of dispersions.

Table 2: Rheological Properties of a Poly(acrylic acid-co-maleic acid) Solution

PropertyValueConditionsReference
Viscosity100 cP50 wt. % in H₂O, Average Mw 3,000, 23 °C sigmaaldrich.com
Density1.23 g/mL25 °C sigmaaldrich.com
Refractive Indexn20/D 1.423- sigmaaldrich.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure and Domain Analysis

X-ray scattering techniques are powerful for probing the structure of materials at different length scales.

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials. For semi-crystalline polymers, XRD can provide information on the degree of crystallinity and the arrangement of polymer chains in the crystalline domains. While many copolymers of maleic anhydride are amorphous, XRD is still a valuable tool. For example, the XRD pattern of a poly(methyl methacrylate-co-maleic anhydride) copolymer showed a broad peak, confirming its amorphous nature. mdpi.com In studies of poly(acrylic acid-co-maleic acid) sodium salt intercalated into montmorillonite (B579905) clay, XRD was used to confirm the successful intercalation by observing a shift in the diffraction peak corresponding to the interlayer spacing of the clay. nih.gov

Small-Angle X-ray Scattering (SAXS) provides information about structures on a larger length scale, typically from a few nanometers to hundreds of nanometers. This makes it ideal for studying the size, shape, and arrangement of polymer coils in solution, as well as the morphology of phase-separated block copolymers and polymer blends. A study on poly(acrylic acid) (PAA) solutions complexed with ferric ions utilized SAXS to investigate the conformational evolution of the polymer chains. nih.gov The disappearance of the characteristic polyelectrolyte peak in the SAXS profile indicated a transition from a polyelectrolyte to an apparent good solution upon the addition of ferric ions. nih.gov For poly(maleic anhydride-co-acrylic acid) solutions, SAXS could be used to study the effects of concentration, pH, and ionic strength on the polymer's conformation and aggregation behavior.

Thermal Analysis Techniques for Investigating Polymer Transitions and Stability Mechanisms

Thermal analysis techniques are crucial for determining the thermal stability and transition temperatures of polymers. The main techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperature and the thermal stability of a polymer. Studies on the sodium salt of maleic acid-acrylic acid copolymer have shown that the degradation process begins around 300-400 °C, with the formation of small molecular weight fragments such as water and carbon dioxide. nih.govresearchgate.net The complete degradation process starts at approximately 400 °C. nih.govresearchgate.net The thermal stability of poly(maleic anhydride-alt-acrylic acid) has been shown to be influenced by the presence of metal ions, with polychelates exhibiting higher thermal stability than the parent copolymer. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine transition temperatures such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous polymers like many maleic anhydride copolymers, the Tg is a key characteristic. DSC analysis of a sodium salt of the maleic acid-acrylic acid copolymer was performed over a temperature range of -100 to 1000 °C to assess its thermal stability and transformations during heating. nih.govresearchgate.net

Table 3: Thermal Properties of Maleic Anhydride Copolymers

Polymer SystemTechniqueKey FindingsReference
Sodium salt of maleic acid-acrylic acid copolymerTGA, DSCDegradation starts at ~300-400 °C; complete degradation from ~400 °C. nih.govresearchgate.net
Poly(maleic anhydride-alt-acrylic acid) and its metal complexesTGA, DSCPolychelates show higher thermal stability than the parent copolymer. researchgate.net
Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blendsTGACompatibilized blends showed higher temperature for maximum degradation. matec-conferences.org

Theoretical and Computational Approaches to Poly Maleic Anhydride Co Acrylic Acid Systems

Quantum Mechanical Calculations for Monomer Reactivity and Transition State Analysis

Quantum mechanics (QM) serves as a fundamental tool for investigating the reactivity of the monomers, maleic anhydride (B1165640) and acrylic acid. By calculating electronic structure and energy, QM methods can elucidate the pathways of polymerization.

Researchers can use QM to calculate Fukui indices, which help in identifying the most likely sites for nucleophilic and electrophilic attacks during polymerization reactions like Michael additions. This analysis is critical for understanding how the monomers will connect and the sequence distribution in the resulting copolymer chain. Furthermore, density functional theory (DFT), a class of QM methods, can be employed to model the transition states of the reaction, providing data on activation energies and reaction kinetics. This allows for a prediction of the copolymerization behavior and the resulting polymer structure.

Molecular Dynamics Simulations for Polymer Chain Conformation and Solution Behavior

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules in the P(MA-AA) system over time. These simulations are particularly useful for understanding how the polymer chains fold and arrange themselves (conformation) and how they behave in a solution.

Studies have shown that P(MA-AA) based hydrogels exhibit swelling behaviors that are highly sensitive to the pH and ionic strength of the surrounding solution. researchgate.netacs.orgresearchgate.net MD simulations can model these phenomena by representing the interactions between the polymer's carboxylic acid groups, water molecules, and dissolved ions. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer chain. researchgate.net Conversely, at higher pH, these groups deprotonate, causing electrostatic repulsion along the chain, which results in chain expansion and significant swelling of the hydrogel. researchgate.netresearchgate.net Simulations can also clarify the kinetics of this swelling process, which has been observed to be very rapid. researchgate.net Some research indicates that related copolymers can self-assemble in aqueous solutions, forming nanosized spherical aggregates. researchgate.net MD simulations are instrumental in validating experimental findings related to these conformational changes and solution behaviors. researchgate.net

Table 1: Factors Influencing P(MA-AA) Solution Behavior

Factor Effect on Polymer Chain Consequence
Low pH Protonation of carboxyl groups, reduced repulsion Chain collapse, lower swelling ratio researchgate.net
High pH Deprotonation of carboxyl groups, increased electrostatic repulsion Chain expansion, higher swelling ratio researchgate.net
Ionic Strength Shielding of charged groups Affects the degree of swelling and chain conformation researchgate.net

| Temperature | Influences chain mobility and solvent interaction | Can affect swelling dynamics researchgate.net |

Density Functional Theory (DFT) Studies on Intermolecular Interactions and Functional Group Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying P(MA-AA). DFT allows for precise calculations of intermolecular forces and the reactivity of the polymer's functional groups.

DFT studies can model the reaction intermediates and interactions between the polymer and other molecules. For instance, research on similar systems has utilized DFT calculations with the B3LYP functional and 6-31++G(d,p) basis set to understand the hydrogen bonding and other non-covalent interactions between a polymer and a drug molecule. researchgate.net In the context of P(MA-AA), DFT can be used to analyze the reactivity of the anhydride rings, which can be opened to create additional carboxylic acid groups or to attach other molecules, a process crucial for creating functional materials like drug delivery systems or nanocomposites. researchgate.netresearchgate.net The anionic character formed after the hydrolysis of the anhydride groups is a key factor in the polymer's high activity, which can be thoroughly analyzed using DFT. researchgate.net

Coarse-Grained Models for Predicting Bulk Polymer Properties and Self-Assembly

While all-atom simulations like MD and DFT are highly detailed, they are computationally expensive for large systems. Coarse-grained (CG) modeling simplifies the system by grouping atoms into larger "beads," allowing for the simulation of much larger polymer systems and longer timescales.

CG models are particularly well-suited for predicting bulk properties and observing large-scale phenomena like self-assembly. Research has shown that related copolymers can self-assemble into structures like nanosized spherical aggregates or can be used in layer-by-layer assembly techniques to create functional films. researchgate.netdokumen.pub CG simulations can model these processes to understand how factors like copolymer composition and solvent conditions drive the formation of these macroscopic structures. acs.org This approach is vital for designing materials with specific morphologies, such as membranes or coatings. dokumen.pub

Cheminformatics and Machine Learning Algorithms for Predicting Polymerization Outcomes and Structure-Function Relationships

Cheminformatics and machine learning (ML) are emerging as powerful tools in polymer science. By analyzing large datasets of known polymer properties, ML algorithms can build predictive models that accelerate the discovery and design of new materials.

Artificial neural networks (ANNs), a type of machine learning model, can be trained to predict complex properties. researchgate.net For P(MA-AA) systems, ANNs could be used to model and optimize its performance as an adsorbent for environmental remediation, predicting adsorption capacities under various conditions. researchgate.net These models can establish a relationship between the physicochemical properties of the polymer and its functional performance, such as heavy metal adsorption. researchgate.net By identifying the most influential parameters, ML can guide experimental work, making the process of developing new P(MA-AA)-based materials more efficient. researchgate.net

Table 2: Applications of Machine Learning in P(MA-AA) Systems

AI/ML Technique Application Predicted Outcome
Artificial Neural Network (ANN) Modeling adsorption processes Adsorption capacity for pollutants like heavy metals researchgate.net
Genetic Algorithm-Assisted ANN Optimization of process parameters Ideal conditions for remediation and recovery of substances researchgate.net

| Structure-Function Relationship Modeling | Predicting material properties from structure | Polymer performance in applications like drug delivery or coatings |

Chemical Modification and Post Polymerization Functionalization of Poly Maleic Anhydride Co Acrylic Acid

Grafting-From and Grafting-To Strategies for Surface and Bulk Functionalization

Grafting techniques are instrumental in modifying the bulk and surface properties of P(MA-AA) and related maleic anhydride (B1165640) copolymers. arxiv.org These strategies, broadly categorized as "grafting-from" and "grafting-to," enable the covalent attachment of polymer chains or small molecules to the copolymer backbone, leading to materials with enhanced functionalities. arxiv.orgcoacechem.com

The "grafting-to" approach involves the attachment of pre-synthesized polymer chains with reactive end-groups to the P(MA-AA) backbone. For instance, amine-terminated polymers can react with the anhydride groups on the copolymer. tue.nl This method allows for precise control over the grafted chain's molecular weight and structure. A common application is the surface functionalization of materials like poly(dimethylsiloxane) (PDMS). acs.orgnih.govacs.org To achieve this, the PDMS surface is first functionalized to introduce amino groups, which then serve as anchor points for the maleic anhydride copolymer to attach, forming a stable, functional coating. acs.orgnih.govacs.org

The "grafting-from" technique, conversely, involves initiating polymerization of a second monomer from active sites created on the P(MA-AA) backbone. This can be achieved by first modifying the copolymer to introduce initiator moieties. While less detailed in the provided context for P(MA-AA) specifically, this is a general strategy for creating densely grafted polymer brushes.

Both strategies are employed to modify surfaces and bulk materials. arxiv.org Surface grafting is crucial for applications requiring improved biocompatibility, adhesion, or wettability, while bulk grafting can enhance mechanical properties or introduce new functionalities throughout the material. arxiv.org Reactive extrusion is a common industrial method for melt grafting maleic anhydride onto various polymers, indicating the robustness of these grafting reactions. coacechem.comgoogle.com

Table 1: Comparison of Grafting Strategies for Maleic Anhydride Copolymers

StrategyDescriptionAdvantagesCommon Applications
Grafting-To Attachment of pre-formed polymer chains onto the copolymer backbone.Precise control over grafted chain length and structure.Surface modification of substrates like PDMS for biocompatibility. acs.orgnih.govacs.org
Grafting-From Polymerization initiated from sites on the copolymer backbone.Can create high-density grafted surfaces (polymer brushes).Development of functional polymer brushes. rsc.org
Reactive Extrusion Grafting occurs in the molten state within an extruder.Solvent-free, scalable industrial process. coacechem.comgoogle.comBulk modification of thermoplastics to improve compatibility and properties. arxiv.org

Reaction of Anhydride Moieties with Nucleophiles for Diverse Chemical Linkages

The electrophilic nature of the carbonyl carbons in the maleic anhydride ring makes it highly susceptible to attack by nucleophiles. libretexts.org This reactivity is the cornerstone of P(MA-AA) derivatization, allowing for the formation of various chemical linkages and the introduction of a wide array of functional groups. tue.nlnih.gov

The most common reaction involves primary amines (H₂N-R), which can lead to two primary outcomes depending on the reaction conditions: a ring-opening addition or a substitution reaction (imidization). fsu.edu

Ring-Opening/Amidation: Under mild conditions, the amine attacks a carbonyl group, opening the anhydride ring to form an amide bond and a free carboxylic acid group. fsu.edu This reaction significantly alters the polymer's properties, increasing its hydrophilicity and providing a net negative charge due to the newly formed carboxyl groups. fsu.edu

Imidization: At higher temperatures, often in solvents like dimethylformamide (DMF) under reflux, the initial amic acid intermediate undergoes dehydration to form a five-membered cyclic imide. fsu.edu This substitution reaction results in a more thermally stable and less hydrophilic derivative compared to the ring-opened product, as it does not generate a free carboxylic acid. fsu.edu

This versatile reactivity allows for the covalent attachment of a wide range of molecules, including bioactive compounds like fibronectin, synthetic thrombin inhibitors, and poly(ethylene glycol) (PEG), to create materials for medical devices and molecular diagnostics. nih.gov The choice of nucleophile and reaction pathway enables precise control over the final properties of the functionalized copolymer. fsu.eduajchem-a.com

Table 2: Nucleophilic Reactions with Maleic Anhydride Moieties

NucleophileReagent ExampleReaction ProductKey Features
Amines N,N-dimethylethylenediamine, Aminoethanol, Glucosamine (B1671600) nih.govAmide and Carboxylic Acid (ring-opening) or Cyclic Imide (substitution) fsu.eduHighly versatile; introduces a wide range of functionalities; properties depend on reaction conditions. fsu.edunih.gov
Alcohols Poly(ethylene glycol) (PEG) nih.govEster and Carboxylic AcidUsed for crosslinking to form hydrogels and for hydrophilization. nih.gov
Water Aqueous solutions nih.govDicarboxylic Acid (hydrolysis)Increases hydrophilicity and charge density; fundamental to pH-responsive behavior. nih.gov

Crosslinking Mechanisms and Network Formation for Hydrogel and Film Applications

The functional groups on the P(MA-AA) copolymer, namely the anhydride and carboxylic acid groups, are ideal for crosslinking reactions to form three-dimensional polymer networks, such as hydrogels and stable films. nih.govresearchgate.net These networks are capable of absorbing large amounts of water while maintaining their structural integrity.

A primary crosslinking mechanism involves the reaction of the anhydride or its hydrolyzed dicarboxylic acid form with a multifunctional nucleophile. nih.gov Divalent or multifunctional alcohols, such as poly(ethylene glycol) (PEG), are commonly used as crosslinkers. nih.govresearchgate.net The reaction proceeds via esterification between the hydroxyl groups of PEG and the carboxylic acid groups of the copolymer, forming ester linkages that bridge the polymer chains. nih.gov

Another approach to forming crosslinked networks is through supramolecular interactions. For instance, terpyridine units can be grafted onto the P(MA-AA) backbone. mdpi.com In the presence of metal ions like Ni²⁺, these terpyridine ligands coordinate with the metal, creating reversible, non-covalent crosslinks. mdpi.com The density of these crosslinks, and thus the mechanical properties of the resulting hydrogel, can be controlled by the concentration of the terpyridine units and metal ions. mdpi.com

The properties of the resulting hydrogels, such as their swelling ratio, mechanical strength, and stimulus-responsiveness (e.g., to pH and ionic strength), are highly dependent on the type of comonomer, the crosslinking agent, and the crosslinking density. nih.govresearchgate.net

Derivatization for Enhanced Compatibility and Tailored Chemical Reactivity

Derivatization of P(MA-AA) through the reaction of its anhydride groups is a powerful method to tailor its chemical reactivity and enhance its compatibility with other materials. nih.govnih.gov By carefully selecting the modifying agent, properties such as hydrophobicity, charge, and specific functionalities can be precisely controlled.

For example, reacting styrene-maleic anhydride copolymers with various nucleophiles like N,N-dimethylethylenediamine, aminoethanol, or glucosamine converts the anhydride units into a range of functional groups. nih.gov This derivatization can create polymers that form lipid nanodisks stable over a wide pH range and in the presence of divalent metals, overcoming limitations of the original copolymer. nih.govnih.gov

Similarly, modifying anhydride-containing polymers with hydrophobic, amine-terminated molecules can make the resulting material less sensitive to hydrolysis and more compatible with non-polar polymers. tue.nl This strategy is used to create hydrophobic coatings from water-based systems. tue.nl The ability to introduce a vast library of functional amines via simple amidation or imidization reactions provides a modular and highly effective route to polymers with tailored chemical reactivity for applications ranging from drug delivery to surface engineering. rsc.org

Integration of Organic and Inorganic Components via Chemical Bonding

The functional groups on P(MA-AA) facilitate the creation of organic-inorganic hybrid materials where the two components are linked by covalent or strong coordination bonds. jst.go.jpmdpi.com This integration combines the properties of the polymer (e.g., flexibility, processability) with those of the inorganic material (e.g., hardness, thermal stability, optical properties).

One common method involves the sol-gel process. For instance, organic-inorganic hybrids can be synthesized by reacting a styrene-maleic anhydride copolymer with a metal alkoxide, such as a zirconium alkoxide. jst.go.jp The anhydride groups can react with the alkoxide, leading to a homogeneous, transparent hybrid material. The properties of these hybrids, including adhesive strength, hardness, and refractive index, can be tuned by varying the inorganic content. jst.go.jp

Another approach is the use of P(MA-AA) as a surface coating for inorganic nanoparticles, such as gadolinium oxide (Gd₂O₃), to improve their biocompatibility and colloidal stability. nih.gov The numerous carboxylic groups on the polymer chain can strongly bond to the surface of the nanoparticles, creating a hydrophilic and stable shell. nih.gov This covalent integration is crucial for applications like biomedical imaging and the development of nanocomposites with enhanced mechanical or functional properties. acs.orgrsc.org These hybrid materials can be formed through various synthetic routes, including homogeneous methods in solution or heterogeneous methods like vapor phase infiltration. mdpi.comnih.gov

Advanced Research Applications of Poly Maleic Anhydride Co Acrylic Acid in Materials Science and Engineering Excluding Clinical or Safety Aspects

Design and Synthesis of Functional Polymeric Dispersants and Scale Inhibitors for Industrial Processes

Poly(Maleic Anhydride-co-Acrylic Acid) is widely recognized for its efficacy as a dispersant and scale inhibitor in industrial water systems. sd-greentech.comzeelproduct.net Its low molecular weight and polyelectrolyte nature contribute to its strong performance in preventing the formation of mineral scales, such as calcium carbonate and calcium sulfate, even at high temperatures up to 300°C. sd-greentech.comkrwater.comirochemical.com The copolymer functions by adsorbing onto the surfaces of scale-forming crystals, thereby inhibiting their growth and preventing their deposition. researchgate.net

Research has focused on optimizing the copolymer's performance by controlling its molecular weight and the ratio of maleic anhydride (B1165640) to acrylic acid. bohrium.com Studies have shown that a 1:1 alternating copolymerization of maleic anhydride and acrylic acid can be achieved, which is crucial for its performance. bohrium.com The synthesis of this copolymer via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization has been explored to produce polymers with a low polydispersity index (PDI), leading to enhanced scale inhibition performance. bohrium.com For instance, RAFT-synthesized copoly(MA-AA) has demonstrated a scale inhibition rate of 96.50% at a concentration of 80 mg/L. bohrium.com

The copolymer's versatility allows it to be used alone or in conjunction with other organic phosphates, enhancing its effectiveness in various applications, including low-pressure boilers, centralized heating and air-conditioning systems, and circulating cool systems. sd-greentech.comthwater.netzeelproduct.net It also serves as a chelating dispersant in the textile and dyeing industries. krwater.comirochemical.com

Table 1: Performance of Poly(Maleic Anhydride-co-Acrylic Acid) as a Scale Inhibitor

Synthesis MethodPolymer Concentration (mg/L)Scale Inhibition Rate (%)Reference
Bulk Polymerization80Not specified bohrium.com
RAFT Polymerization8096.50 bohrium.com
Not Specified2-10 (when used with organic phosphates)>90 (for calcium carbonate) thwater.netresearchgate.net

Development of Smart Materials and Responsive Systems based on pH-Sensitivity and Stimuli-Responsiveness

The presence of carboxylic acid groups in the Poly(Maleic Anhydride-co-Acrylic Acid) backbone makes it highly sensitive to changes in pH. This property is harnessed in the development of "smart" or stimuli-responsive materials, particularly hydrogels. researchgate.net These hydrogels exhibit significant swelling-deswelling behavior in response to varying pH levels. researchgate.net

Research has demonstrated the synthesis of fast-responsive, pH-sensitive hydrogels by cross-linking Poly(Maleic Anhydride-co-Acrylic Acid) with macromolecules like polyethylene (B3416737) glycol (PEG). researchgate.net These P(MA-AA)/PEG hydrogels show a dramatic difference in swelling ratios between acidic and alkaline conditions, with the swelling transition occurring rapidly, often within 10 minutes. researchgate.net This rapid response and reversible swelling capability make them promising candidates for applications such as sensors and actuators. researchgate.netorientjchem.org The swelling is driven by the electrostatic repulsion between the carboxylate ions (COO-) that are formed at higher pH, leading to the expansion of the polymer network. orientjchem.org Copolymers with other monomers like N-isopropylacrylamide can also impart temperature sensitivity, creating dual-responsive systems. rsc.org

Table 2: pH-Responsive Swelling of P(MA-AA) Hydrogels

Hydrogel CompositionpH ConditionSwelling BehaviorKey FindingReference
P(MA-AA)/PEGAcidic vs. AlkalineHundredfold difference in swelling ratiosFast response time (transition at 10 min) researchgate.net
P(MAA-MA)3 to 10Swelling increases with pH, maximum at pH 6.7Increased maleic acid content leads to higher swelling orientjchem.org
P(NIPAM-co-AAD)pH dependentThermo-induced swelling-deswelling transitionLCST is dependent on both pH and hydrophobicity rsc.org

Application in Adsorption and Separation Technologies for Environmental Remediation

The carboxyl groups in Poly(Maleic Anhydride-co-Acrylic Acid) also make it an effective chelating agent for heavy metal ions, leading to its application in environmental remediation. researchgate.net The copolymer can be used to create adsorbents for the removal of toxic heavy metals like lead (Pb(II)), cadmium (Cd(II)), and copper (Cu(II)) from aqueous solutions. researchgate.netmdpi.com

One approach involves coating magnetic nanoparticles (MNPs) with the copolymer (PAM@MNP) to create a highly efficient and easily separable adsorbent. mdpi.com The PAM coating enhances the colloidal stability of the nanoparticles and provides numerous binding sites for metal ions. mdpi.commdpi.com Research has shown that PAM@MNP can achieve high adsorption capacities, with calculated Langmuir adsorption capacities of 518.68 mg/g for Pb(II) and 179.81 mg/g for Cu(II). mdpi.com The adsorption process is often rapid, reaching equilibrium within 60 minutes. mdpi.com

Furthermore, hydrogels based on this copolymer have been investigated for the removal of dyes from wastewater. echemcom.commdpi.com The porous structure and the presence of functional groups facilitate the adsorption of dye molecules. echemcom.com

Table 3: Adsorption Capacities of P(MA-AA)-Based Materials for Heavy Metals

Adsorbent MaterialTarget Metal IonAdsorption Capacity (mg/g)Kinetic ModelReference
PAM@MNPPb(II)518.68 (Langmuir)Pseudo-first-order mdpi.com
PAM@MNPCu(II)179.81 (Langmuir)Pseudo-first-order mdpi.com
Poly(Acrylate-Acrylic acid-co-Maleic acid) hydrogelZn(II)227.89Not specified researchgate.net
Poly(Acrylate-Acrylic acid-co-Maleic acid) hydrogelCd(II)369.51Not specified researchgate.net
Poly(acrylic acid)‐boron nitride compositeCu(II)46.72 (Langmuir)Pseudo-second-order researchgate.net

Role in High-Performance Concrete Admixtures and Construction Chemistry

In the field of construction chemistry, Poly(Maleic Anhydride-co-Acrylic Acid) and its derivatives are investigated for their potential as superplasticizers in concrete admixtures. Superplasticizers are crucial for producing high-performance concrete with improved workability and strength. The dispersing properties of the copolymer help to prevent the flocculation of cement particles, leading to a more uniform and fluid concrete mix.

While direct research on "Sodium;furan-2,5-dione;prop-2-enoate" in concrete is specific, the broader class of polycarboxylate ethers (PCEs), which share functional similarities, are state-of-the-art superplasticizers. The maleic anhydride component in the copolymer backbone can be functionalized to create side chains that provide steric hindrance, a key mechanism for the dispersing action of PCEs. Research in this area focuses on tailoring the molecular architecture, including the length and density of these side chains, to optimize the performance of the admixture. The use of copolymers of maleic acid and acrylic acid has been noted for its scale-inhibiting properties, which can be beneficial in preventing salt scaling on concrete surfaces. google.com

Utilization in Water Treatment Formulations for Colloidal Stability and Flocculation Enhancement

The copolymer's ability to act as a dispersant is highly valuable in water treatment processes to maintain colloidal stability. irochemical.comresearchgate.net It prevents the agglomeration and settling of fine particles, which is crucial in various industrial water systems. sd-greentech.comthwater.net By adsorbing onto the surface of colloidal particles, the negatively charged carboxylate groups create electrostatic repulsion, keeping the particles suspended. researchgate.net

Conversely, under certain conditions and with modifications, polymers based on acrylic acid and maleic anhydride can also be used to enhance flocculation. By bridging between particles, they can promote the formation of larger flocs that are more easily removed by sedimentation or filtration. The dual functionality as both a dispersant and a potential flocculant, depending on the specific formulation and water chemistry, makes it a versatile tool in water treatment. Its good compatibility with other water treatment agents further enhances its utility. krwater.comirochemical.com

Research into Coatings, Adhesives, and Binders with Tunable Performance Characteristics

The film-forming properties and adhesive characteristics of Poly(Maleic Anhydride-co-Acrylic Acid) make it a subject of research for coatings, adhesives, and binders. google.com The water-soluble nature of the copolymer allows for the formulation of aqueous-based systems, which are environmentally preferable to solvent-based alternatives. google.com

In paper coatings, copolymers of acrylic acid and maleic anhydride have been shown to increase adhesion and provide good film-forming properties, leading to improved print quality. scirp.org Research indicates that specific ratios, such as a 50:50 blend of maleic anhydride and acrylic acid, can yield coating films with high pick resistance, comparable to commercial binders. scirp.org The anhydride groups in the copolymer can also be reacted with other molecules to create functionalized binders with tailored properties. For example, reaction with polyols can form polyester (B1180765) co-binders for applications like fiberglass. google.com

Poly(Maleic Anhydride-co-Acrylic Acid) as a Component in Polymer Composites and Nanocomposites

Poly(Maleic Anhydride-co-Acrylic Acid) serves as a functional component in the fabrication of polymer composites and nanocomposites. Its role is often to act as a compatibilizer or a surface modifier to improve the interaction between different phases of the composite material. mdpi.com

For instance, it can be used to modify the surface of fillers, such as montmorillonite (B579905) clay, to create polymer-clay nanocomposites. bibliotekanauki.pl The intercalation of the copolymer into the clay galleries can enhance the properties of the final composite material. bibliotekanauki.pl In another application, the copolymer is used to coat magnetic nanoparticles, not only for environmental applications as mentioned earlier but also for biomedical purposes where biocompatibility and colloidal stability are paramount. nih.govmdpi.com The carboxylic acid groups provide strong conjugation to nanoparticle surfaces, and their hydrophilic nature helps to attract water molecules, improving dispersibility in aqueous environments. nih.govmdpi.com This surface modification is crucial for the performance and stability of the resulting nanocomposite materials. mdpi.com

Degradation Pathways and Environmental Fate of Poly Maleic Anhydride Co Acrylic Acid

Hydrolytic Degradation Mechanisms of Anhydride (B1165640) and Carboxylic Acid Functionalities

The primary route of abiotic degradation for poly(maleic anhydride-co-acrylic acid) in aqueous environments is the hydrolysis of the anhydride functional groups. This process involves the cleavage of the anhydride ring by water to form two carboxylic acid groups. coacechemical.commdpi.com This reaction is a key factor in the polymer's behavior and subsequent degradation in aquatic systems.

The rate of hydrolysis is significantly influenced by both temperature and pH. Heating the copolymer in water accelerates the hydrolysis process; for instance, complete hydrolysis can be achieved in less than an hour at temperatures between 50 to 100°C, whereas it may take around 25 hours at 25°C. The pH of the surrounding medium also plays a critical role. The hydrolysis reaction rate is reported to increase under acidic conditions (pH below 5), while it slows down in alkaline environments. mdpi.com However, studies on similar polymers like polylactic acid (PLA) have shown a faster rate of degradation and mass loss in alkaline conditions (pH 10) compared to acidic or neutral pH. researchgate.netdow.com For poly(maleic anhydride-co-acrylic acid) itself, it has been noted that in a basic medium (pH 8.3), the swelling ratio increases significantly compared to acidic conditions, which is attributed to the ionization of the carboxylic acid residues. dnacih.com

The general mechanism for the hydrolysis of maleic anhydride involves a nucleophilic attack by a water molecule on one of the carbonyl carbons of the anhydride ring, leading to an intermediate that subsequently undergoes proton transfer to form the dicarboxylic acid structure. mdpi.com This conversion from anhydride to acid functionalities alters the polymer's solubility and its interaction with the environment. coacechemical.com

Table 1: Factors Influencing Hydrolytic Degradation of Poly(Maleic Anhydride-co-Acrylic Acid)
FactorInfluence on Degradation RateObservationsCitation
TemperatureIncreases with higher temperatureComplete hydrolysis in <1 hour at 50-100°C, versus ~25 hours at 25°C.
pHComplex; rate increases in acidic conditions for anhydride hydrolysis, but overall polymer degradation can be faster in alkaline media.Anhydride hydrolysis rate increases at pH < 5. Swelling of the polymer is significantly higher at basic pH, which can facilitate degradation. mdpi.comdnacih.com
CatalystsCan be accelerated by acid or base catalysts.Reactions can be catalyzed by substances like sulfuric acid or potassium hydroxide (B78521). researchgate.net

Photodegradation Processes and Stability under Ultraviolet Irradiation

Poly(maleic anhydride-co-acrylic acid) is susceptible to photodegradation when exposed to ultraviolet (UV) radiation. The introduction of chromophores, such as carbonyl groups present in both maleic anhydride and acrylic acid units, can facilitate polymer degradation upon absorption of light. coacechemical.com The absorption of UV light can lead to the breaking of chemical bonds and the formation of free radicals, which in turn initiate decomposition and other chemical transformations. coacechemical.com

Studies on similar copolymers, such as styrene-maleic anhydride, show that UV irradiation leads to photooxidative degradation, which can result in both chain scission (breaking of the polymer backbone) and cross-linking. researchgate.net These processes are often accompanied by the formation of new chromophoric groups, which can cause discoloration (e.g., yellowing) of the material. mdpi.com For acrylic polymers in general, UV exposure in the presence of air induces photooxidative aging, breaking down polymer chains, generating free radicals, and lowering the molecular weight. rsc.org In a study on a terpolymer containing acrylic acid, UV irradiation at a wavelength of 254 nm in air led to the formation of both cross-linked structures at short irradiation times and fragmented chains at longer irradiation times, with the latter causing the polymer to degrade. rsc.org

The efficiency of photodegradation can be influenced by the presence of other comonomers. For instance, in styrene-maleic anhydride copolymers, the rate of photooxidation and chromophore formation was found to be more efficient than in polystyrene alone. coacechemical.com The degradation products can include smaller polymer chains and volatile compounds like carbon dioxide. capes.gov.brresearchgate.net

Research on Biodegradation Potential in Diverse Environmental Matrices (e.g., soil, water)

Poly(maleic anhydride-co-acrylic acid) is considered to be an eco-friendly and biodegradable reagent. mdpi.com Its potential for biodegradation has been investigated in different environmental settings, such as soil and water.

In soil environments, studies on similar polymers suggest that biodegradation occurs. For example, a soil burial test of a related copolyester, poly(maleic acid-co-malic acid-co-butane-1,4-diol-co-adipic acid), showed that the material almost completely mixed with the soil within two months, indicating its biodegradability. oup.compgresearchdevelop.com Another study on a superabsorbent polymer based on styrene-maleic acid and gelatin showed that soil bacteria could degrade the synthetic polymer component after the protein part was consumed. google.com The US EPA has also noted that maleic anhydride and maleic acid are readily biodegraded under aerobic conditions in sewage sludge and are expected to biodegrade in soil and water. epa.gov

Table 2: Summary of Biodegradation Research Findings
Environmental MatrixFindingOrganisms/ConditionsCitation
SoilConsidered biodegradable; a related copolyester mixed with soil in 2 months.Aerobic soil microorganisms. oup.compgresearchdevelop.comepa.gov
Aquatic Systems / Sewage SludgeReadily biodegradable under aerobic conditions in sewage sludge. Biodegradability is influenced by molecular weight and interaction with other polymers.Aerobic microorganisms in wastewater treatment plants. epa.govnih.gov
Anaerobic DigestionIn a blend with thermoplastic starch and PLA, maleic anhydride did not significantly affect the overall biodegradation rate compared to the uncompatibilized blend.Thermophilic anaerobic digestion. researchgate.net

Influence of Polymer Architecture and Chemical Modifications on Degradation Kinetics

The degradation kinetics of poly(maleic anhydride-co-acrylic acid) are significantly influenced by its architecture, including molecular weight, the ratio of the comonomers, and the presence of cross-linking.

Molecular Weight: The molecular weight of the polymer is a crucial factor. Generally, polymers with lower molecular weight tend to degrade more rapidly. For poly(acrylic acid), a clear trend of lower biodegradation at higher molecular weight has been observed. nih.gov Similarly, studies on other polymers like PLA show that lower molecular weight samples exhibit a higher degradation rate. capes.gov.br This is because smaller polymer chains are more mobile and can be more easily attacked by water or microorganisms.

Monomer Ratio: The ratio of maleic anhydride to acrylic acid in the copolymer chain affects its properties and, consequently, its degradation. acs.org Copolymers with a higher content of maleic anhydride may be more susceptible to hydrolysis due to the greater number of anhydride rings. Chemical modification of the maleic anhydride units, for instance by grafting other molecules, can also alter the degradation behavior. lubrizol.com

Cross-linking: The introduction of cross-links into the polymer structure can significantly impact its degradation. Cross-linking generally increases the thermal stability and mechanical properties of the polymer. nih.gov In a study of maleic anhydride grafted polyethylene (B3416737), cross-linking reactions between hydroxyl groups (formed during degradation in air) and maleic anhydride groups led to enhanced thermal stability. researchgate.net However, excessive cross-linking can also hinder the movement of polymer chains, which might affect certain mechanical properties like impact strength. nih.gov

Methodologies for Assessing Environmental Persistence and Transformation Products

Assessing the environmental persistence and identifying the transformation products of poly(maleic anhydride-co-acrylic acid) involves a combination of analytical techniques and modeling approaches.

Analytical Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is widely used to monitor chemical changes during degradation. For instance, the disappearance of the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the appearance of carboxylic acid carbonyl peaks (around 1710 cm⁻¹) can be used to follow the hydrolysis of the anhydride groups. lubrizol.comresearchgate.net

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is essential for monitoring changes in the molecular weight and molecular weight distribution of the polymer during degradation. A decrease in molecular weight is a clear indicator of chain scission events. researchgate.netlubrizol.com

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer and its degradation products. It provides information on the temperatures at which the polymer decomposes and the amount of residue left. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying low molecular weight degradation products and residual monomers. For example, maleic acid can be determined by HPLC after extraction and hydrolysis. fda.gov.tw Specific methods have been developed for the analysis of maleic anhydride in air samples by derivatizing it and then analyzing the product by HPLC with a UV detector. dnacih.commdpi.comosha.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the copolymer and its degradation products. researchgate.net

Environmental Fate Modeling: Mass balance models can be used to simulate the fate and transport of chemicals in the environment. mdpi.com For water-soluble polymers, these models help in estimating environmental concentrations and identifying which environmental compartments (water, soil, air) the polymer is likely to partition into. oup.com Such models are crucial for performing environmental risk assessments, especially when empirical monitoring data is scarce. acs.org The assessment of persistence is often based on calculated half-lives in different environmental compartments. acs.org

Emerging Research Directions and Future Challenges in Poly Maleic Anhydride Co Acrylic Acid Chemistry

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

A significant shift in polymer chemistry is the integration of sustainable practices to minimize environmental impact. For poly(maleic anhydride-co-acrylic acid), this involves developing greener synthesis routes that utilize renewable resources and environmentally benign processes.

Recent research has focused on the bio-based production of the monomer precursors, maleic anhydride (B1165640) and acrylic acid. nih.govnih.gov A notable strategy involves the conversion of furfural (B47365), a platform chemical derived from biomass, into these key monomers through processes like photooxygenation and aerobic oxidation. nih.govnih.govd-nb.info This approach aligns with several principles of green chemistry, including the use of renewable feedstocks and the implementation of catalytic methods to reduce waste and energy consumption. nih.govd-nb.info The use of visible-light photocatalysis at room temperature for the oxidation of furfural is an example of an energy-efficient and scalable setup. nih.gov

Furthermore, efforts are being made to develop more sustainable polymerization processes. This includes the use of water as a solvent, which is an environmentally friendly alternative to organic solvents often used in polymerization reactions. google.com The development of methods like reversible addition-fragmentation chain transfer (RAFT) polymerization in an aqueous phase allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions, which can enhance their performance in various applications. google.com

Table 1: Green Chemistry Principles in the Synthesis of Maleic Anhydride and Acrylic Acid from Furfural

Green Chemistry Principle Application in Monomer Synthesis Reference
Use of Renewable Feedstocks Furfural, derived from lignocellulosic biomass, is used as the starting material. nih.govd-nb.info
Atom Economy The synthesis pathway is designed to have high atom efficiency, with minimal side products. nih.gov
Catalysis The process utilizes catalytic methods, such as photooxidation and aerobic oxidation, with molecular oxygen as a key reagent. nih.govd-nb.info
Benign Solvents Environmentally safe solvents like methanol, acetonitrile, water, and THF are employed in the synthesis. nih.gov

| Energy Efficiency | Reactions are carried out under mild conditions, including the use of visible-light photocatalysis at room temperature. | nih.gov |

Development of Bio-Inspired and Environmentally Benign Polymeric Systems

The development of bio-inspired and environmentally benign polymeric systems is another critical area of research for poly(maleic anhydride-co-acrylic acid). This involves designing polymers that are biocompatible, biodegradable, and can function in biological or environmental systems without causing harm.

The inherent biocompatibility of poly(maleic anhydride-co-acrylic acid) makes it a suitable candidate for various biomedical applications. researchgate.netnih.gov Its ability to chelate metal ions and its water solubility are advantageous for applications such as drug delivery and as a coating for medical devices. dow.comresearchgate.net For instance, it has been used as a surface-coating ligand for ultrasmall gadolinium oxide (Gd2O3) nanoparticles to create effective MRI contrast agents. nih.gov The introduction of acrylic acid groups into the polymer chain has been shown to improve the biodegradability of the copolymer compared to polymaleic anhydride and polyacrylic acid alone. zbaqchem.com

Researchers are also exploring the creation of novel bio-inspired materials, such as supramolecular hydrogels. These hydrogels can be formed by grafting molecules like terpyridine onto the poly(maleic anhydride-co-acrylic acid) backbone, which can then form cross-linked networks in the presence of metal ions. mdpi.com These materials exhibit interesting properties, such as reversible solution-gel transitions in response to temperature changes, making them promising for applications in areas like tissue engineering and smart devices. researchgate.netmdpi.com

Advanced Manufacturing Techniques for Complex Polymer Architectures and Devices

The advancement of manufacturing techniques is enabling the creation of poly(maleic anhydride-co-acrylic acid)-based materials with complex architectures and tailored properties. These techniques allow for precise control over the polymer structure at the molecular and macroscopic levels.

Free radical polymerization remains a fundamental method for synthesizing the copolymer, with variations in initiators and reaction conditions used to control the polymer's molecular weight and properties. researchgate.net More advanced techniques like RAFT polymerization are being employed to produce copolymers with well-defined structures. google.com

At the material level, techniques like 3D printing are being explored to create complex devices from photocurable resins based on poly(maleic anhydride-co-acrylic acid) derivatives. acs.orgbohrium.com For example, a renewable acrylic polyester (B1180765) has been synthesized from glycerol (B35011) and maleic anhydride, which can be formulated into resins for digital light processing (DLP) 3D printing. acs.orgbohrium.com This allows for the fabrication of objects with tunable mechanical properties, ranging from flexible to rigid materials. bohrium.com

Furthermore, the copolymer can be used to modify other materials to create advanced composites. For instance, it can be intercalated into montmorillonite (B579905) clay to create hybrid composites with enhanced ion-exchange capabilities, which could be useful in applications like molding sands technology. bibliotekanauki.pl

Addressing Challenges in Large-Scale Synthesis and Industrial Implementation

While poly(maleic anhydride-co-acrylic acid) has found numerous applications, challenges remain in its large-scale synthesis and industrial implementation. lookchem.comresearchgate.net

One of the primary challenges is ensuring consistent product quality and performance at an industrial scale. The polymerization process needs to be carefully controlled to achieve the desired molecular weight and composition, as these factors significantly influence the polymer's effectiveness as a scale inhibitor, dispersant, or chelating agent. krwater.comirochemical.com The development of robust and scalable polymerization processes, such as continuous polymerization methods, is crucial for industrial production. rjpbcs.com

Cost-effectiveness is another major consideration. The price of raw materials and the efficiency of the synthesis process directly impact the economic viability of the final product. lookchem.com The transition to bio-based feedstocks, while environmentally beneficial, must also be economically competitive with traditional petrochemical routes. nih.govnih.gov

Furthermore, the industrial implementation of new formulations and applications requires extensive testing and validation to ensure they meet performance and regulatory standards. For example, when used as a detergent additive or in water treatment, the polymer must be effective at low concentrations and compatible with other components in the formulation. dow.comgoogle.com

Table 2: Industrial Production Considerations for Poly(Maleic Anhydride-co-Acrylic Acid)

Factor Challenge/Consideration Reference
Process Control Maintaining consistent molecular weight and composition during large-scale polymerization. krwater.comirochemical.com
Scalability Developing efficient and scalable synthesis methods, including continuous processes. rjpbcs.com
Cost Ensuring the economic viability of the production process, including the cost of raw materials. lookchem.com
Performance Validating the effectiveness of the polymer in specific industrial applications. dow.comgoogle.com

| Regulatory Compliance | Meeting industry and environmental standards for use in various products. | researchgate.net |

Multidisciplinary Research at the Interface of Polymer Science, Environmental Engineering, and Advanced Materials

The future of poly(maleic anhydride-co-acrylic acid) chemistry lies in multidisciplinary research that combines expertise from polymer science, environmental engineering, and advanced materials. This collaborative approach is essential for developing innovative solutions to complex challenges.

In environmental engineering, the copolymer is widely studied for its role as a scale inhibitor and dispersant in industrial water systems, such as cooling towers and boilers. krwater.comirochemical.comrsc.org Research is focused on understanding the mechanism of scale inhibition and developing more effective and environmentally benign inhibitors. rsc.org The ability of the copolymer to distort crystal growth and disperse particles is a key area of investigation. dow.com

In the field of advanced materials, poly(maleic anhydride-co-acrylic acid) is being used to create novel functional materials. This includes the development of pH- and ionic-strength-responsive hydrogels for potential use in biosensors and drug delivery devices. researchgate.net The modification of the polymer with different functional groups allows for the tuning of its properties and the creation of materials with specific functionalities. jchemrev.commdpi.com For example, copolymers of maleic anhydride and styrene (B11656) can be functionalized to create materials for the removal of heavy metal ions from water. jchemrev.com

The convergence of these fields is leading to the development of sustainable and high-performance materials. For example, the use of bio-based monomers (a focus of sustainable chemistry) to produce a polymer for water treatment (an application in environmental engineering) that is formulated into a novel hydrogel (an advanced material) represents the synergy of this multidisciplinary approach.

Table 3: Compound Names

Compound Name
Sodium;furan-2,5-dione;prop-2-enoate
Poly(Maleic Anhydride-co-Acrylic Acid)
Maleic Anhydride
Acrylic Acid
Furfural
Terpyridine
Gadolinium Oxide
Montmorillonite
Glycerol

Q & A

Q. What are the standard protocols for synthesizing sodium;furan-2,5-dione;prop-2-enoate via free radical polymerization?

Methodological Answer: The synthesis involves copolymerizing 2-propenoic acid (acrylic acid) and 2,5-furandione (maleic anhydride) in the presence of sodium salts (e.g., NaOH) under controlled conditions. Key steps include:

  • Initiator Selection : Use peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., AIBN) as free radical initiators at 60–80°C .
  • Solvent-Free or Aqueous Systems : Reactions are often conducted in bulk or aqueous media to minimize side reactions.
  • Purification : Post-polymerization, the product is precipitated using ethanol or acetone, followed by dialysis to remove unreacted monomers .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

Methodological Answer: Antimicrobial efficacy is assessed using:

  • Broth Microdilution Assays : To determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus (MIC = 128 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
  • Zone of Inhibition Tests : Agar diffusion methods quantify bactericidal/fungicidal activity.
  • Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only blanks to validate results .

Q. What methodologies are used to assess the biocompatibility of this copolymer for drug delivery?

Methodological Answer:

  • Cell Viability Assays : MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to quantify cytotoxicity.
  • Hemocompatibility Testing : Evaluate hemolysis rates using red blood cells incubated with copolymer solutions .
  • In Vivo Implantation : Subcutaneous implantation in rodent models to monitor inflammatory responses .

Advanced Research Questions

Q. How can structural heterogeneity in this compound copolymers be resolved during crystallographic analysis?

Methodological Answer:

  • X-ray Diffraction (XRD) : Use high-resolution synchrotron sources to resolve amorphous regions.
  • Software Tools : SHELXL or SIR97 for refining crystal structures, accounting for disordered sodium ions and variable copolymer branching .
  • Pair Distribution Function (PDF) Analysis : For non-crystalline phases, PDF helps model local atomic arrangements .

Q. What mechanisms explain the selective cytotoxicity of this copolymer against cancer cell lines?

Methodological Answer:

  • Apoptosis Induction : Caspase-3/7 activation and mitochondrial membrane depolarization assays confirm programmed cell death.
  • Target Identification : RNA-seq or proteomics to identify dysregulated pathways (e.g., cell cycle proteins like Cdc25B, inhibited at IC50 <50 µM) .
  • Comparative Studies : Contrast with non-cancerous cells to validate selectivity (e.g., 50% viability in cancer cells vs. >80% in normal fibroblasts) .

Q. How do contradictory biodegradability results arise in environmental studies, and how can they be reconciled?

Methodological Answer:

  • Variable Test Conditions : ASTM D6400 (composting) vs. OECD 301B (aqueous aerobic degradation) yield divergent rates due to microbial consortia differences .
  • Copolymer Composition : Higher acrylic acid content accelerates hydrolysis, while maleic anhydride segments resist enzymatic cleavage.
  • Analytical Validation : Use LC-MS to track degradation intermediates (e.g., succinic acid derivatives) and quantify mineralization rates .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across studies despite similar MIC protocols?

Root Causes :

  • Strain Variability : S. aureus subtypes differ in efflux pump expression.
  • Polymer Molecular Weight : Low-MW copolymers (<10 kDa) penetrate biofilms more effectively than high-MW variants .
  • Solution pH : Sodium carboxylate groups exhibit pH-dependent ionization, altering microbial membrane interactions .

Q. How can discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

Resolution Strategies :

  • 3D Tumor Spheroids : Mimic in vivo tumor microenvironments better than monolayer cultures.
  • Pharmacokinetic Modeling : Adjust dosing regimens to account for plasma protein binding and renal clearance differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.